2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride and its derivatives involves complex organic chemistry reactions . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of this compound is C11H20ClNO2 . Its molecular weight is 233.735 . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Scientific Research Applications
Cytotoxic and Anticancer Agents : A study by Dimmock et al. (1998) synthesized a series of compounds, including those related to 2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride, showing significant cytotoxicity toward various cell lines and suggesting potential as anticancer agents.
Enzyme Inhibition : Research by Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with a cyclopropyl moiety, finding effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes, which are significant in the treatment of diseases like Alzheimer's.
Antimicrobial Activity : A study by Issayeva et al. (2019) focused on N-ethoxyethylpiperidine derivatives with a fragment of cyclopropane, demonstrating antimicrobial activity against various bacterial strains.
Potential Antidepressants : A study by Bonnaud et al. (1987) synthesized 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives and evaluated them as potential antidepressants, with some derivatives showing more activity than standard antidepressants.
Antibacterial Agents : Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potential as potent antibacterial agents, involving cyclopropane and piperidine derivatives (Miyamoto et al., 1987).
Synthesis of Novel Bioactive Heterocycle : Thimmegowda et al. (2009) synthesized a compound containing a 2-piperidin-1-yl-ethyl ring, which is related to the compound , and highlighted its importance in the structural characterization for biological studies (Thimmegowda et al., 2009).
Properties
IUPAC Name |
2-piperidin-2-ylethyl cyclopropanecarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(9-4-5-9)14-8-6-10-3-1-2-7-12-10;/h9-10,12H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYYMPZNMQTRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-57-2 | |
Record name | Cyclopropanecarboxylic acid, 2-(2-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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